Methyl 2-amino-4,4,4-trifluorobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

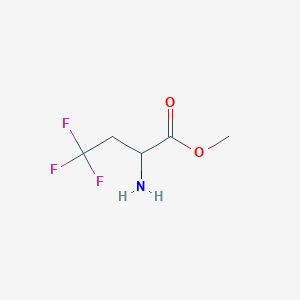

Methyl 2-amino-4,4,4-trifluorobutanoate is a fluorinated organic compound with the molecular formula C5H8F3NO2. It is a derivative of butanoic acid and contains an amino group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the methyl ester .

Industrial Production Methods

For large-scale production, the method involves the use of a recyclable chiral auxiliary and nickel (II) complex, allowing for the preparation of over 300 grams of the target compound. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated compounds.

Biology: Studied for its potential as a bioisostere of leucine in protein engineering.

Medicine: Investigated for its potential use in drug design due to its unique fluorinated structure.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with molecular targets through its amino and trifluoromethyl groups. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of desired bioactivity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-4,4,4-trifluorobutyric acid

- 4,4,4-trifluorobutanoic acid

- 2-amino-3,3,3-trifluoropropanoic acid

Uniqueness

Its fluorinated structure provides enhanced metabolic stability and bioactivity compared to non-fluorinated analogs .

Biological Activity

Methyl 2-amino-4,4,4-trifluorobutanoate is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and an amino group attached to a butanoate structure. Its molecular formula is C5H8F3NO2, with a molecular weight of approximately 171.12 g/mol. The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its lipophilicity and metabolic stability, which are crucial for drug development and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The presence of the amino group allows for the formation of hydrogen bonds and electrostatic interactions with biological molecules. Meanwhile, the trifluoromethyl group enhances binding affinity towards hydrophobic regions of target proteins . This dual interaction can modulate enzyme activity and influence metabolic pathways, making it a candidate for therapeutic applications.

Key Mechanisms Include:

- Binding Interactions : The compound's trifluoromethyl group enhances its ability to interact with hydrophobic sites on proteins.

- Enzyme Modulation : It can influence enzyme kinetics and cellular signaling pathways.

- Bioisosterism : It may serve as a bioisostere for leucine in drug design, potentially improving the efficacy and stability of therapeutic agents .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity, particularly as a leukotriene antagonist. This property is linked to its ability to modulate inflammatory responses by interacting with specific biological targets.

Potential Applications:

- Anti-inflammatory Agents : Due to its leukotriene antagonistic properties.

- Drug Development : As a building block in medicinal chemistry for synthesizing novel therapeutic compounds.

Synthesis Methods

Several synthesis methods have been developed for this compound. These methods can be adapted for large-scale production using continuous flow reactors and advanced purification techniques to enhance yield and purity.

Common Synthesis Approaches:

- Direct Fluorination : Utilizing fluorinating agents to introduce the trifluoromethyl group.

- Amino Acid Derivatives : Modifying existing amino acid structures to incorporate the trifluoromethyl moiety.

Case Studies and Research Findings

- Leukotriene Antagonism : A study demonstrated that this compound effectively inhibited leukotriene synthesis in vitro, suggesting potential use in treating asthma and other inflammatory conditions.

- Binding Affinity Studies : Research comparing this compound with non-fluorinated analogs showed enhanced binding affinity to target proteins due to the presence of the trifluoromethyl group .

- Metabolic Stability : Investigations into metabolic pathways indicated that the compound's structural characteristics lead to increased stability in biological systems compared to similar compounds without fluorination .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| This compound | C5H8F3NO2 | Leukotriene antagonist | Trifluoromethyl group enhances lipophilicity |

| Non-fluorinated analogs | Varies | Limited biological activity | Lack of enhanced binding affinity |

Properties

IUPAC Name |

methyl 2-amino-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKQAIWCKKIFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.